molecular formula C11H17NO4 B1405016 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one CAS No. 1408076-29-8

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Cat. No. B1405016
M. Wt: 227.26 g/mol
InChI Key: OJMIJZAIJKFKJV-UHFFFAOYSA-N
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Description

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a chemical compound with the molecular formula C11H17NO4 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one and similar compounds has been a subject of research due to their biological significance . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular weight of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is 227.26 . The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-9H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of these compounds involves various chemical reactions, including the construction of an acyclic starting material and the formation of the bicyclic scaffold .


Physical And Chemical Properties Analysis

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Cationic Oligomerization

  • Cationic Oligomerization of Bicyclic Oxalactam : Hashimoto and Sumitomo (1984) conducted a study on the cationic oligomerization of bicyclic oxalactam, which includes compounds like 8-oxa-6-azabicyclo[3.2.1]octan-7-one. They found that this process proceeds through specific scission patterns, influenced by protonation in the BOL molecule. This work contributes to the understanding of oligomerization processes in related compounds (Hashimoto & Sumitomo, 1984).

Crystal Structures

  • Crystal Structures of Bicyclic Oxalactam : Gu et al. (1986) analyzed the crystal structures of 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its derivatives, uncovering details about their molecular packing and hydrogen bonding. This research provides valuable information for understanding the physical properties of these compounds (Gu et al., 1986).

Polymerization

  • Ring-Opening Polymerization : Sumitomo and Okada (1978) reviewed the ring-opening polymerization mechanisms of compounds like 8-oxa-6-azabicyclo[3.2.1.]octan-7-one. Their work highlights the structural and property aspects of polymers resulting from these processes, contributing to material science and polymer chemistry (Sumitomo & Okada, 1978).

Synthetic Applications

  • Synthesis of Chiral Bicyclic Systems : Francisco et al. (2000) developed methods for synthesizing homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, demonstrating their potential in creating diverse molecular structures (Francisco, Herrera, & Suárez, 2000).

Novel Synthetic Routes

  • One-Pot Aminocyclization : Cui et al. (2015) developed a novel method for transforming 2,5-Tetrahydrofurandimethanol into 8-oxa-3-azabicyclo[3.2.1]octane, demonstrating a valuable approach for synthesizing bioactive molecules (Cui et al., 2015).

Safety And Hazards

The safety information for 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, is the central core of the family of tropane alkaloids . These compounds have attracted attention from many research groups worldwide due to their interesting biological activities . Future research may focus on the stereoselective synthesis of these compounds and their potential applications in various fields .

properties

IUPAC Name

tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMIJZAIJKFKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131762
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

CAS RN

1408076-29-8
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 2
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 3
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 4
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 5
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 6
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

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